molecular formula C23H22N4OS B2714143 1-(3-cyanoquinolin-4-yl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide CAS No. 1207040-49-0

1-(3-cyanoquinolin-4-yl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide

Cat. No.: B2714143
CAS No.: 1207040-49-0
M. Wt: 402.52
InChI Key: WRFWLIILFBZEGJ-UHFFFAOYSA-N
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Description

Introduction

Overview of 1-(3-Cyanoquinolin-4-yl)-N-[3-(Methylsulfanyl)phenyl]piperidine-4-carboxamide in Medicinal Chemistry

1-(3-Cyanoquinolin-4-yl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide (molecular formula: C₂₃H₂₂N₄OS ) belongs to the quinoline-carboxamide family, a class renowned for its diverse pharmacological applications. The quinoline nucleus, a bicyclic system comprising fused benzene and pyridine rings, serves as a privileged scaffold in drug design due to its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions. The 3-cyano group on the quinoline ring enhances electron-withdrawing effects, potentially stabilizing interactions with enzymatic active sites, while the piperidine-4-carboxamide moiety introduces conformational flexibility and basicity, critical for membrane permeability.

The 3-(methylsulfanyl)phenyl substituent contributes lipophilicity, influencing bioavailability and target engagement. This structural combination positions the compound as a candidate for modulating protein kinases, a target class implicated in oncogenesis and inflammatory pathways. Comparative analysis with analogs such as N-(3-chloro-4-methylphenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide (PubChem CID: 45501270) reveals conserved pharmacophoric features, underscoring the significance of the piperidine-carboxamide linkage in maintaining bioactivity.

Table 1: Molecular Properties of 1-(3-Cyanoquinolin-4-yl)-N-[3-(Methylsulfanyl)phenyl]piperidine-4-carboxamide
Property Value Source
Molecular Formula C₂₃H₂₂N₄OS
Molecular Weight 406.51 g/mol
logP (Partition Coefficient) 3.65
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Rotatable Bonds 5

Rationale for Academic Investigation and Research Significance

The academic interest in this compound stems from its dual utility as a chemical probe and therapeutic candidate. Quinoline derivatives have demonstrated broad-spectrum biological activities, including anticancer, antimicrobial, and kinase inhibitory effects. Specifically, the incorporation of a cyano group at the 3-position of the quinoline ring enhances electrophilicity, facilitating covalent or non-covalent interactions with cysteine residues or ATP-binding pockets in kinases.

Recent studies highlight its inclusion in screening libraries targeting protein kinases and cardiovascular diseases, reflecting its versatility in drug discovery campaigns. For instance, structural analogs of this compound have shown nanomolar inhibitory activity against tyrosine kinases, which regulate cell proliferation and apoptosis in malignancies. Furthermore, the methylsulfanyl group’s sulfur atom may participate in hydrophobic interactions or act as a hydrogen bond acceptor, fine-tuning target selectivity.

Scope and Structure of the Review

This review systematically examines three dimensions of 1-(3-cyanoquinolin-4-yl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide:

  • Chemical Synthesis : Analysis of synthetic routes, including key intermediates and reaction mechanisms.
  • Structure-Activity Relationships (SAR) : Evaluation of substituent effects on biological potency, informed by comparative studies with piperidine and quinoline analogs.
  • Pharmacological Mechanisms : Exploration of kinase inhibition and anticancer activity, contextualized within broader medicinal chemistry trends.

Properties

IUPAC Name

1-(3-cyanoquinolin-4-yl)-N-(3-methylsulfanylphenyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4OS/c1-29-19-6-4-5-18(13-19)26-23(28)16-9-11-27(12-10-16)22-17(14-24)15-25-21-8-3-2-7-20(21)22/h2-8,13,15-16H,9-12H2,1H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFWLIILFBZEGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C2CCN(CC2)C3=C(C=NC4=CC=CC=C43)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-cyanoquinolin-4-yl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Allyl Group: The allyl group is introduced via an allylation reaction, often using allyl bromide in the presence of a base.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Dicarboxamide: The final step involves the formation of the dicarboxamide moiety through a coupling reaction with appropriate amine and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds containing cyanoquinoline structures exhibit promising anticancer properties. Specifically, the compound has been studied for its ability to inhibit specific protein kinases involved in cancer progression. Protein kinase inhibitors are crucial in cancer therapy as they can block the signals that lead to tumor growth.

Case Study: Protein Kinase Inhibition
A study published in Google Patents highlights the effectiveness of substituted cyanoquinolines as protein tyrosine kinase inhibitors, which play a pivotal role in cancer treatment strategies . The compound's structure allows it to interact with ATP-binding sites on kinases, thereby inhibiting their activity.

Neurological Disorders

Potential in Treating Neurodegenerative Diseases
The compound's piperidine moiety suggests potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Compounds that modulate neurotransmitter systems or exhibit neuroprotective effects are of great interest.

Case Study: Neuroprotective Effects
Research into similar piperidine derivatives has shown promise in protecting neuronal cells from apoptosis induced by neurotoxic agents. The neuroprotective properties can be attributed to the modulation of oxidative stress pathways and inflammation .

Diabetes Management

Dipeptidyl Peptidase-4 Inhibition
The compound may also serve as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor, which is beneficial for managing type 2 diabetes mellitus. DPP-4 inhibitors enhance incretin levels, leading to improved insulin secretion and reduced blood glucose levels.

Clinical Insights
A clinical trial demonstrated that DPP-4 inhibitors could significantly lower urinary albumin excretion, suggesting renal protective effects beyond glycemic control . This finding supports the therapeutic potential of compounds like 1-(3-cyanoquinolin-4-yl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide in diabetic patients.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the piperidine ring provides structural stability. The exact pathways involved would depend on the specific biological target being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

The piperidine-4-carboxamide scaffold is a common feature among related compounds, but substituents dictate target specificity and physicochemical properties. Key comparisons include:

Compound Name / ID Molecular Formula Mol. Weight Key Substituents Biological Target Activity Notes Reference
Target Compound Not explicitly given ~463.5* 3-Cyanoquinoline, 3-(methylsulfanyl)phenyl Kinases (inferred) Inferred from structural analogs
1-((2-(2-Chloro-6-methylphenyl)-5-methyloxazol-4-yl)methyl)-N-(3-(4-isopropylpiperidin-1-yl)propyl)... C29H44ClN4O2 531.1 Chlorophenyl, oxazole HCV entry inhibition 57% yield; >99.8% purity
(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide C26H28FN3O 429.5 Fluorobenzyl, naphthalene SARS-CoV-2 inhibition "Acceptable" activity
1-(9H-purin-6-yl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide C18H18F3N5O 377.4 Purine, trifluoromethylphenyl RPS6K1 kinase Binds hydrophobic ATP pocket
G948-4057 C23H26N4O4S2 486.6 Methylsulfanylphenyl, oxadiazole Not specified Available: 66 mg
1-(2-phenylethenesulfonyl)-N-[4-(1H-tetrazol-1-yl)phenyl]piperidine-4-carboxamide C21H22N6O3S 438.5 Styrenesulfonyl, tetrazole Not specified Catalogued by Enamine Ltd.

*Estimated based on structural analogs.

Key Observations:
  • Target Specificity: The trifluoromethylphenyl and purine groups in the RPS6K1 inhibitor enhance kinase binding via hydrophobic interactions, whereas the cyanoquinoline in the target compound may improve π-π stacking in nucleic acid-targeted therapies .
  • Antiviral Activity : Compounds with oxazole (HCV inhibitors) or fluorobenzyl/naphthalene (SARS-CoV-2 inhibitors) substituents demonstrate that aromatic and heterocyclic groups are critical for viral entry blockade .

Pharmacological Potential

  • Kinase Inhibition : The RPS6K1-targeting analog shows that piperidine-4-carboxamides can occupy ATP-binding pockets via hydrophobic interactions, suggesting similar mechanisms for the target compound .
  • Antiviral Activity: Methylsulfanylphenyl and cyano groups may enhance binding to viral proteases or polymerases, as seen in SARS-CoV-2 and HCV inhibitors .

Biological Activity

The compound 1-(3-cyanoquinolin-4-yl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide is a novel molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C19_{19}H20_{20}N4_{4}O1_{1}S
  • Molecular Weight : 348.46 g/mol
  • IUPAC Name : 1-(3-cyanoquinolin-4-yl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide

This compound features a piperidine ring, a cyano group, and a methylsulfanyl phenyl moiety, which contribute to its biological activity.

Antitumor Activity

Recent studies have indicated that compounds similar to 1-(3-cyanoquinolin-4-yl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide exhibit significant antitumor properties. A series of synthesized derivatives were evaluated for their cytotoxic effects against various cancer cell lines. The results demonstrated that modifications in the quinoline structure enhanced the antitumor efficacy, suggesting that this compound could be a candidate for further development in cancer therapy .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies showed that it possesses activity against several bacterial strains, indicating its potential use as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis .

DPP-IV Inhibition

A related area of research focuses on the inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and inflammation. Compounds with similar structures have shown promise in managing conditions such as type 2 diabetes by enhancing insulin secretion and reducing blood glucose levels. The inhibition of DPP-IV may also provide protective effects against diabetic nephropathy .

Study 1: Antitumor Efficacy

In a controlled study involving various cancer cell lines, the compound was tested for its cytotoxic effects. The findings revealed that it induced apoptosis in cancer cells through the activation of caspase pathways. The study concluded that the compound could be developed into a therapeutic agent for specific types of cancer.

Study 2: Antimicrobial Testing

A series of antimicrobial assays were performed against gram-positive and gram-negative bacteria. The compound exhibited significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, demonstrating its potential as an effective antimicrobial agent.

The biological activities of 1-(3-cyanoquinolin-4-yl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound's ability to inhibit enzymes like DPP-IV contributes to its antidiabetic effects.
  • Induction of Apoptosis : In tumor cells, it triggers apoptotic pathways, leading to cell death.
  • Disruption of Cell Wall Synthesis : Its antimicrobial properties stem from interference with bacterial cell wall integrity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-cyanoquinolin-4-yl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide, and how can yields be improved?

  • Methodology : Synthesis typically involves multi-step reactions:

Quinoline Core Formation : Nitrile introduction via condensation reactions (e.g., using cyanoacetamide derivatives under acidic conditions) .

Piperidine-Carboxamide Linkage : Amide coupling using carbodiimide reagents (e.g., EDC/HOBt) between the quinoline and piperidine intermediates .

Methylsulfanylphenyl Attachment : Suzuki-Miyaura cross-coupling with Pd(PPh₃)₄ catalyst and aryl boronic acids .

  • Yield Optimization : Use high-purity reagents, inert atmosphere for Pd-catalyzed steps, and iterative HPLC purification to minimize side-products .

Q. How should researchers characterize this compound’s purity and structural integrity?

  • Analytical Workflow :

  • Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
  • Structural Confirmation :
  • 1H/13C NMR (DMSO-d6): Key peaks include the quinoline aromatic protons (δ 8.5–9.0 ppm), piperidine methylene (δ 2.5–3.5 ppm), and methylsulfanyl group (δ 2.1 ppm) .
  • HRMS : Confirm molecular ion [M+H]+ with <2 ppm error .

Q. What in vitro assays are suitable for initial bioactivity screening?

  • Priority Assays :

  • Kinase Inhibition : ATP-binding pocket competition assays (e.g., TR-FRET for kinase targets like RPS6K1) .
  • CYP450 Inhibition : Liver microsome assays to assess metabolic stability and drug-drug interaction risks .
  • Cell Viability : MTT assays in cancer cell lines (e.g., breast cancer MDA-MB-231) at 1–10 µM doses .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize target engagement?

  • Key Modifications :

  • Quinoline Substituents : Compare 3-cyano vs. 3-carboxy groups for solubility vs. binding affinity .
  • Methylsulfanyl Group : Evaluate oxidation to sulfone/sulfoxide for polarity and target interactions (e.g., via H₂O₂/acid conditions) .
    • Methodology :
  • Molecular Docking : Use X-ray crystallography data (e.g., PDB 3T8G for kinase domains) to model binding .
  • Free Energy Perturbation (FEP) : Predict ΔΔG for substituent changes using Schrödinger Suite .

Q. What strategies resolve contradictions in CYP450 inhibition data across studies?

  • Case Example : Discrepancies in CYP3A4 inhibition (IC50 = 2 µM vs. >10 µM) may arise from:

  • Assay Conditions : Differences in NADPH concentration or pre-incubation time .
  • Metabolite Interference : LC-MS/MS quantification of parent compound vs. metabolites .
    • Resolution : Standardize protocols per FDA guidelines (e.g., 30-min pre-incubation with 1 mM NADPH) .

Q. How can in vivo efficacy be validated in migraine or oncology models?

  • Migraine Models :

  • Ex Vivo : Electrophysiological assays measuring CGRP release in rat trigeminal ganglia .
  • In Vivo : Nitroglycerin-induced migraine in mice, monitoring mechanical allodynia .
    • Oncology Models :
  • Xenograft Studies : Dose-refractory breast cancer models (e.g., MCF-7) at 10 mg/kg (oral, q.d.) .
  • PD Analysis : Tumor biopsy LC-MS for compound penetration and phospho-S6RP (RPS6K1 target) .

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